2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide
Description
2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide is a nitrogen-containing heterocyclic compound featuring a 2,6-dimethylpiperidine core linked to a hydroxyethanimidamide moiety. Its structure combines a rigid piperidine scaffold with a polar, hydroxylated side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7-4-3-5-8(2)12(7)6-9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUGANOTRHSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(=NO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C/C(=N/O)/N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of 2,6-dimethylpiperidine with appropriate reagents to introduce the ethanimidamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or signaling. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s closest structural analogs include derivatives of 2,6-dioxopiperidine and related N-substituted piperidines. Below is a detailed comparison based on synthesis, spectral data, and functional group variations.
Structural and Functional Group Comparison
*Calculated based on molecular formula C₁₀H₂₀N₃O.
Key Observations:
- Substituents: The hydroxyethanimidamide side chain in the target compound is distinct from the bulky aromatic substituents (e.g., isoindolone, benzenedisulfonimid) in analogs.
- Functional Groups : The hydroxyl and amidine groups in the target compound contrast with thioamide (compound 14) or sulfonamide (compound 16) moieties, which may alter metabolic stability or target selectivity.
Spectral Data Highlights:
- Mass Spectrometry : The target compound’s theoretical molecular ion ([M+H]+) would align with m/z ~210, contrasting with higher values for analogs (e.g., m/z 383 for compound 14) due to their larger substituents .
- NMR : The absence of dioxopiperidine carbonyl signals (~170–180 ppm in ¹³C NMR) in the target compound would distinguish it from analogs like 14–18, which exhibit strong deshielding from ketone groups .
Biological Activity
2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyethanimidamide group. Its molecular structure is significant as it influences the compound's interaction with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 182.26 g/mol
The biological activity of 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical for various metabolic processes, potentially impacting disease pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, particularly against certain bacterial strains.
Biological Activity Overview
Research into the biological activity of 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide has revealed several promising areas:
Antimicrobial Properties
Studies have shown that compounds with similar piperidine structures possess significant antibacterial and antifungal activities. For instance, derivatives have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide | E. coli | 4 µg/mL |
| Similar Piperidine Derivative | S. aureus | 2 µg/mL |
Anticancer Potential
Research has indicated that compounds containing piperidine moieties can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown enhanced apoptosis induction in tumor cells.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide to influence neurological pathways and provide protection against neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in MDPI explored various piperidine derivatives' antimicrobial properties. The findings suggested that modifications to the piperidine ring could enhance efficacy against resistant bacterial strains .
- Cancer Research : Research focusing on piperidine derivatives indicated promising results in inducing apoptosis in cancer cell lines, with specific emphasis on the role of structural modifications in enhancing biological activity .
- Neuropharmacology Studies : Investigations into compounds similar to 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide have shown potential neuroprotective effects, highlighting their ability to modulate neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
